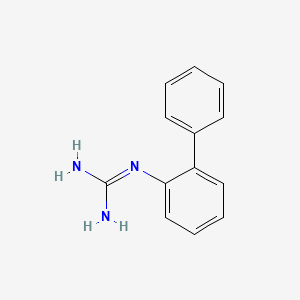

1-(2-Biphenylyl)guanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13N3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-(2-phenylphenyl)guanidine |

InChI |

InChI=1S/C13H13N3/c14-13(15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H4,14,15,16) |

InChI Key |

WQHHFKZMSOKKOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N=C(N)N |

Origin of Product |

United States |

Mechanistic Investigations of 1 2 Biphenylyl Guanidine Reactivity

Proton Transfer Dynamics and Basicity in Guanidine (B92328) Systems

Guanidines are among the strongest organic bases, a property attributed to the exceptional stability of their conjugate acids, the guanidinium (B1211019) ions. chemzipper.comunacademy.com Upon protonation, the positive charge in the guanidinium cation is delocalized over three nitrogen atoms through resonance, creating a highly stable, symmetric ion. chemzipper.comunacademy.com This efficient charge delocalization significantly favors the protonated state, resulting in high pKa values. unacademy.com For instance, the pKaH of unsubstituted guanidine is 13.6, meaning it exists almost entirely as the guanidinium ion in neutral water. unacademy.com

| Compound | pKa (in water at 20 °C) | Notes |

| Guanidine | 13.6 unacademy.com | Highly basic due to resonance stabilization of the conjugate acid. unacademy.com |

| Acetamidine (B91507) | 12.52 stackexchange.com | Less basic than guanidine due to fewer resonance structures. stackexchange.com |

| Benzamidine | 11.6 stackexchange.com | Weaker base than acetamidine due to the inductive electron-withdrawing effect of the phenyl group. stackexchange.com |

| 2-Phenyl-1,1,3,3-tetramethylguanidine | Varies with substituent (measured in MeCN) cdnsciencepub.com | Basicity is modulated by substituents on the phenyl ring. cdnsciencepub.com |

Nucleophilic and Electrophilic Activation Modes

The guanidine functional group exhibits dual reactivity, capable of acting as both a nucleophile and, in its protonated form, an activator of electrophiles.

Nucleophilic Activation: The guanidine moiety itself can act as a potent nucleophile. mdpi.comresearchgate.net This nucleophilicity is central to its role as an organocatalyst in various reactions, such as the synthesis of heterocycles. nih.gov However, the strong resonance stabilization that makes guanidines poor leaving groups also makes the guanidine carbon center generally resistant to nucleophilic attack. organic-chemistry.orgnih.gov To overcome this, strategies have been developed to convert guanidines into activated forms, such as guanidine cyclic diimides (GCDIs). These structures destabilize the resonance, rendering the guanidine carbon electrophilic and susceptible to substitution by nucleophiles like amines and alcohols. organic-chemistry.orgnih.gov

Electrophilic Activation: In its protonated state, the guanidinium cation can function as a Brønsted acid catalyst. It activates substrates through hydrogen bonding interactions. mdpi.com Two primary modes of activation are recognized:

Monofunctional Activation: The guanidinium ion activates an electrophile through hydrogen bonding. mdpi.com

Bifunctional Activation: The guanidinium ion simultaneously activates both a nucleophile and an electrophile, organizing them in the transition state. mdpi.comresearchgate.net This dual activation significantly reduces the Gibbs energy of the reaction and is a key feature in many guanidine-catalyzed processes. rsc.orgresearchgate.net

Furthermore, the central carbon of the guanidinium ion is electron-deficient and can act as a Lewis acid, interacting favorably with nucleophiles or anions. mdpi.com This unconventional Lewis acid activation mode provides another pathway for catalysis. mdpi.com

Role of Intramolecular Hydrogen Bonding and Conformational Control

This conformational control is crucial for catalytic applications, as it can pre-organize the catalyst for substrate binding and influence stereoselectivity. nih.gov The stabilization of a bioactive conformation through IMHBs can reduce the entropic penalty upon binding to a substrate or protein. nih.gov While the presence of a stabilizing IMHB is dependent on the environment, its formation can facilitate molecular passage through low dielectric media by shielding polar atoms. nih.gov In related systems like 2,2'-bipyridine, IMHBs are known to be weak but can significantly influence the molecule's properties and interactions. mdpi.com The conformational analysis of drug-like molecules shows that ligands often bind in higher energy conformations, and IMHBs can play a role in stabilizing these specific, active geometries. nih.gov

Elucidation of Reaction Pathways and Identification of Intermediates

The investigation of reaction mechanisms involving guanidines has revealed several common pathways and key intermediates. In many catalytic cycles, the guanidine acts as a Brønsted base, deprotonating a pro-nucleophile. mdpi.com The resulting guanidinium ion then participates in the reaction, often forming an ion pair with the deprotonated nucleophile, which then attacks an electrophile. arkat-usa.org

For example, in Michael additions, the guanidine catalyst deprotonates the nucleophile, and the resulting guanidinium cation stabilizes the transition state through hydrogen bonding with the electrophile. researchgate.net In the ring-opening of cyclic esters, a proposed mechanism involves the guanidine acting as a bifunctional catalyst, simultaneously activating the ester's carbonyl group and an alcohol nucleophile. researchgate.net

Key intermediates identified in various guanidine-mediated reactions include:

Guanidinium Salts: Formed upon protonation of the guanidine base, these are central to Brønsted acid catalysis and anion recognition. mdpi.comresearchgate.net

Carbodiimides: While not always formed, they can be intermediates in some guanylation reactions. scholaris.ca

Zwitterionic Species: In reactions with CO₂, guanidines can form stable zwitterionic adducts. researchgate.net

Unfolding Intermediates: In biochemical contexts, guanidine hydrochloride can induce the formation of partially unfolded protein intermediates. nih.gov

Tandem reactions, such as aza-Michael addition followed by intramolecular cyclization, have been studied, where the reaction pathway is dictated by the stability of different tautomers formed in situ and the energetics of nucleophilic addition. mdpi.comresearchgate.net

Computational Chemistry for Reaction Mechanism Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the complex reaction mechanisms of guanidine systems. mdpi.comrsc.org These studies provide detailed insights into reaction energetics, transition states, and intermediates that are often difficult to observe experimentally.

Different DFT functionals (e.g., B3LYP, M06-2X, M08-HX) are often employed and compared to find the best agreement with experimental data. mdpi.comresearchgate.net These calculations can rationalize why certain products are formed preferentially by comparing the relative energies of different possible products and pathways. mdpi.comresearchgate.net

A crucial aspect of computational analysis is the location and characterization of transition state (TS) structures. rsc.orgnih.gov The optimized geometry of a TS provides a snapshot of the bond-forming and bond-breaking processes at the peak of the energy barrier. Analyzing these structures helps explain the origins of catalytic activity and stereoselectivity. rsc.orgnih.gov

Catalytic Applications of 1 2 Biphenylyl Guanidine Systems

1-(2-Biphenylyl)guanidine as an Organocatalyst

As an organocatalyst, this compound and its derivatives leverage their distinct basicity and hydrogen-bonding capabilities to control chemical reactions. The guanidinyl group can act as a strong Brønsted base to deprotonate substrates, while its conjugate acid, the guanidinium (B1211019) ion, can serve as an effective hydrogen-bond donor, often leading to highly stereoselective transformations.

Brønsted Base Catalysis in Asymmetric Synthesis

Guanidines are recognized as some of the strongest neutral organic bases, a property that is central to their function in Brønsted base catalysis. researchgate.netmdpi.com The catalytic cycle typically begins with the guanidine (B92328) abstracting a proton from a pro-nucleophile, such as a malonate or a nitroalkane. mdpi.comacs.org This deprotonation generates a reactive enolate or nitronate intermediate and the protonated form of the catalyst, the chiral guanidinium ion.

This ion pair is held in a well-defined chiral environment, where the guanidinium cation orchestrates the subsequent enantioselective addition of the nucleophile to an electrophile. acs.org Chiral bicyclic guanidines have proven to be versatile Brønsted base catalysts for a range of enantioselective Michael reactions. researchgate.net For instance, in the addition of dithiomalonates to various Michael acceptors, chiral guanidine catalysts have achieved high yields and excellent enantioselectivities (ee), often in the range of 90-98% ee. researchgate.net The success of these reactions is often dependent on the acidity of the pro-nucleophile; more acidic substrates tend to react more efficiently. researchgate.net

A key feature of this catalytic mode is the formation of a complex between the guanidinium cation and the reactants, which acts as a bifunctional system. researchgate.net This principle was demonstrated in early work on asymmetric Strecker reactions, where a chiral guanidine catalyst was proposed to activate both the nucleophile and electrophile. mdpi.com

Hydrogen Bond Donor Catalysis for Enhanced Selectivity

Once protonated, the resulting guanidinium ion becomes a potent hydrogen-bond donor. researchgate.netnih.gov This capability is crucial for activating the electrophile and stabilizing the transition state of the reaction, thereby enhancing both reaction rate and selectivity. nih.govresearchgate.net The guanidinium group can form specific hydrogen-bonding patterns, often involving multiple hydrogen bonds, which help to rigidly orient the substrates in the transition state. nih.govrsc.org

The effectiveness of the guanidinium ion as a hydrogen-bond donor stems from its positive charge, which makes its N-H protons significantly more acidic than those in neutral donors like ureas or thioureas. acs.org This strong hydrogen-bonding capacity can be harnessed to activate a wide variety of electrophiles. For example, a C2-symmetric guanidinium ion has been successfully used as a catalyst for the highly enantioselective Claisen rearrangement of allyl vinyl ethers, a transformation proceeding through a nih.govnih.gov-sigmatropic rearrangement. nih.gov In this context, the catalyst uses hydrogen bonding to organize the substrate, leading to high levels of stereocontrol.

The electrostatic potential of the guanidinium ion shows a clear positive potential, confirming its ability to act as a hydrogen donor and interact effectively with electron-rich acceptors. rsc.org

Cooperative Organocatalytic Systems

The ability of the guanidine/guanidinium system to engage in both Brønsted base and hydrogen-bond donor interactions simultaneously makes it an ideal component for cooperative and bifunctional catalysis. mdpi.com In many reactions, the catalyst does not simply act as a base but as a bifunctional entity where the protonated guanidinium ion activates both the nucleophile (as a counterion) and the electrophile (via hydrogen bonding). researchgate.net

This concept has been expanded through the design of sophisticated organocatalysts that tether a guanidine unit to another catalytic functional group. Guanidine-urea and guanidine-bisurea catalysts are prime examples of such cooperative systems. mdpi.com In these catalysts, the two moieties work in synergy. For instance, in the asymmetric epoxidation of α,β-unsaturated ketones using hydrogen peroxide, the guanidine group is proposed to interact with and activate the peroxide, while the urea (B33335) group activates the enone substrate through hydrogen bonding. mdpi.com This dual activation within a single catalyst molecule leads to high efficiency and enantioselectivity.

Similarly, guanidine-amide catalysts create a well-defined chiral environment through multiple hydrogen bonding and ion-pairing interactions, enabling complex cascade reactions. acs.orgacs.org DFT studies have revealed unconventional bifunctional activation modes, such as a Lewis acid-Brønsted acid mode, where the highly electron-deficient central carbon of the guanidinium ion can act as a Lewis acid to activate a nucleophile, while the N-H protons activate the electrophile. mdpi.comnih.gov This cooperative action significantly lowers activation barriers and controls the stereochemical outcome. acs.org

| Catalyst Type | Reaction | Role of Guanidine Moiety | Cooperative Group | Typical Results | Ref |

| Chiral Bicyclic Guanidine | Michael Addition | Brønsted Base (deprotonation) & H-Bond Donor (ion pair formation) | - | 85-99% yield, 90-98% ee | researchgate.net |

| C2-Symmetric Guanidinium Ion | Claisen Rearrangement | Hydrogen-Bond Donor (electrophile activation) | - | High ee | nih.gov |

| Guanidine-Urea | Asymmetric Epoxidation | Activation of H₂O₂ | Urea (activates enone) | High yield, up to 94% ee | mdpi.com |

| Guanidine-Amide | Cascade Michael Addition | Brønsted Base & Ion-Pairing | Amide/Sulfonamide (H-bonding, chiral scaffold) | Good yield, up to 97.5:2.5 er | acs.orgacs.org |

This compound as a Ligand in Metal Catalysis

Beyond its role in organocatalysis, the guanidine functional group is an excellent N-donor ligand for coordinating with transition metals. researchgate.netrsc.org The deprotonated form, known as a guanidinate, is a versatile monoanionic ligand that can stabilize a wide variety of metal centers in different oxidation states. nih.govrsc.org The steric and electronic properties of the resulting metal complexes can be finely tuned by modifying the substituents on the guanidine nitrogen atoms, making this compound an attractive ligand for developing novel catalysts. researchgate.net

Coordination Chemistry with Transition Metals

Guanidines and their anionic guanidinate counterparts form stable complexes with a broad range of transition metals, including copper, iron, zinc, rhodium, iridium, and platinum. nih.govresearchgate.netat.uanih.gov The coordination typically occurs through one or more of the nitrogen atoms. at.ua A key feature of guanidinate ligands is the electronic flexibility of the central CN₃ core. Upon coordination, the C-N bond lengths within this core often become intermediate between single and double bonds, indicating extensive π-electron delocalization, which enhances the stability of the metal complex. researchgate.net

Neutral guanidines can coordinate to a metal center, for example through their imine nitrogen, while acting as strong donors. researchgate.net More commonly, the guanidine is deprotonated to form a monoanionic guanidinate ligand, which then coordinates to the metal. nih.gov This deprotonation can be achieved by reaction with a metal precursor that is itself basic, such as a metal amide. acs.org The resulting guanidinate-metal complexes have shown promise in various catalytic applications, including polymerization reactions and C-C bond-forming cross-couplings. nih.govresearchgate.net The synthesis of these complexes often involves either the reaction of a guanidine with a metal halide, sometimes mediated by a base, or the direct reaction with organometallic precursors. at.uarsc.org

Chelation and Bridging Modes of Guanidine Ligands

Guanidinate ligands can adopt several coordination modes, with the most common being a bidentate chelating mode where two nitrogen atoms of the same ligand bind to a single metal center, forming a stable four-membered metallacycle. nih.govacs.org This κ²-N,N' chelation is widely observed in complexes across the periodic table. nih.gov The geometry of these complexes can vary, but the chelating guanidinate provides a robust coordination environment.

In addition to chelation, guanidinate ligands are well-suited to act as bridging ligands, linking two or more metal centers to form bimetallic or polynuclear complexes. at.uamdpi.comyoutube.com In a bridging mode, the ligand coordinates to multiple metal centers simultaneously. youtube.com This can occur in several ways; for example, a guanidinate can bridge two metals through two of its nitrogen atoms. at.uamdpi.com Such bridging interactions are crucial in the formation of metal-organic polyhedra and clusters. nih.gov

An example of this is the formation of bimetallic platinum complexes where a deprotonated guanidine ligand bridges two {Pt(trpy)} fragments, resulting in a short Pt-Pt distance. at.ua Similarly, polynuclear zinc complexes have been synthesized where bicyclic guanidinates act as bridges between metal centers. mdpi.com The choice between a chelating or bridging mode can be influenced by the steric bulk of the substituents on the guanidine and the geometry of the metal center. nih.govmdpi.com

| Coordination Mode | Description | Metal Center Examples | Structural Feature | Ref |

| Monodentate (Neutral) | A single imine nitrogen binds to the metal center. | Technetium (Tc), Platinum (Pt) | Ligand acts as a simple σ-donor. | at.ua |

| Chelating (Anionic) | Two nitrogen atoms from one ligand bind to a single metal. | Tantalum (Ta), Rhodium (Rh), Ruthenium (Ru) | Forms a stable 4-membered metallacycle (M-N-C-N). | nih.govat.uaacs.org |

| Bridging (Anionic) | One ligand binds to two or more metal centers. | Platinum (Pt), Zinc (Zn), Rhodium (Rh), Strontium (Sr) | Links metal ions in bimetallic or polynuclear structures. | at.uamdpi.com |

Catalytic Activities of Guanidine-Metal Complexes

The introduction of various substituents to the guanidine framework can alter the basicity, nucleophilicity, and coordination capabilities of the resulting guanidine ligands. This modulation of electronic and steric properties directly influences the catalytic activity of their metal complexes, allowing for control over the chemo-, regio-, and enantioselectivity of chemical reactions. arkat-usa.orgsemanticscholar.orgresearchgate.netfao.org Guanidine-type ligands, due to their strong basicity and nucleophilicity, are excellent N-donors and can coordinate with a variety of metals, forming highly active homogeneous catalysts for diverse organic transformations. arkat-usa.orgsemanticscholar.orgresearchgate.netfao.org

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Cross-Coupling)

Guanidine-metal complexes have demonstrated notable efficacy in catalyzing carbon-carbon bond forming reactions, a cornerstone of modern synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organohalide and an organoboron compound, has been a particular area of success for these catalysts. nih.govnih.gov The reaction's utility is underscored by its mild conditions, the low toxicity of its reagents, and the commercial availability of starting materials. nih.govnih.gov

Palladium catalysts are frequently employed for this transformation. nih.govnih.gov For instance, a palladium-catalyzed Suzuki-Miyaura coupling has been developed for unprotected ortho-bromoanilines, showcasing the reaction's tolerance for functional groups. nih.gov The design of chiral biphenyl (B1667301) ligands has also been a focus, aiming to achieve enantioselective Suzuki-Miyaura couplings for the synthesis of axially chiral biaryl compounds. acs.orgbeilstein-journals.orgchemrxiv.orgnih.govnih.gov

In a specific application, a palladium-catalyzed asymmetric Suzuki-Miyaura coupling of 3-methyl-2-bromophenylamides and 1-naphthaleneboronic acids utilized chiral-bridged biphenyl monophosphine ligands. This system produced axially chiral biaryl compounds in high yields (up to 99%) and with good enantioselectivities (up to 88% ee) under mild conditions. beilstein-journals.org

| Entry | Pd Source | Ligand | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Pd2(dba)3 | L7 | THF | K3PO4 | 50 | 72 | 98 | 88 |

| 2 | Pd(OAc)2 | L7 | THF | K3PO4 | 50 | 72 | 95 | 85 |

| 3 | PdCl2 | L7 | THF | K3PO4 | 50 | 72 | 92 | 83 |

Furthermore, a novel heterogeneous palladium catalyst, UiO-66-NH₂@cyanuric chloride/guanidine/Pd-NPs, has been developed and successfully employed in Suzuki, Heck, and Sonogashira coupling reactions in water, demonstrating the versatility of guanidine-modified supports in catalysis. acs.org

Redox Processes (e.g., Reduction of Nitroarenes, C-H Bond Cleavage)

Guanidine-metal complexes are also active in a range of redox processes. This includes the reduction of nitroarenes and the cleavage of C-H and C-N bonds.

The reduction of nitroarenes to the corresponding anilines is a fundamental transformation in organic synthesis. While various methods exist, organocatalysis offers a metal-free alternative. organic-chemistry.org For example, 4,4′-bipyridine has been shown to catalyze the reduction of nitroarenes using bis(neopentylglycolato)diboron. organic-chemistry.org Guanidine derivatives have also been explored in this context.

Guanidine-metal complexes can facilitate the cleavage of challenging bonds. Transition metals have been shown to mediate the cleavage of the strained C-C bond in biphenylene (B1199973) through oxidative addition, leading to the formation of a metallocycle complex. clasit.org This reactivity can be catalytic and allows for the functionalization of the biphenylene core. clasit.org Similarly, the cleavage of C-N bonds in guanidine derivatives has been observed with rare-earth metal complexes. researchgate.net An alkyllithium-catalyzed guanylation reaction of 1,2-diarylhydrazine with carbodiimide (B86325) results in N-N bond cleavage, driven by an intramolecular proton shift. nih.gov More recently, an electrochemical method using an Fe(III) catalyst has been developed for the selective C-N bond cleavage of N-phenylamides. rsc.org

Additionally, titanium(II) guanidinato complexes have demonstrated the ability to catalytically hydrogenate arenes and reductively activate various substrates. nih.govencyclopedia.pub

Polymerization Catalysis (e.g., Ring-Opening Polymerization)

Guanidine-metal complexes have emerged as highly effective catalysts for polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactide (PLA). nih.govresearchgate.net These catalysts are of significant interest for industrial applications due to their high activity and the production of high molar mass polymers. nih.govresearchgate.net

Zinc and iron guanidine complexes are particularly noteworthy for their performance in lactide ROP. nih.gov The catalytic activity is influenced by both electronic and steric factors of the guanidine ligand. For instance, modifying guanidine-quinoline ligands with substituents at the 2-position of the quinolinyl moiety affects the tacticity, polydispersity, and polymerization rate of the resulting PLA. researchgate.net

Organocatalysts such as 1,1,3,3-tetramethylguanidine (B143053) (TMG) have also been successfully used to promote the ROP of N-carboxyanhydrides (NCAs) and N-thiocarboxyanhydrides (NNTAs), leading to well-defined polypeptides and polysarcosine, respectively. rsc.orgnih.govlsu.edu TMG can enhance the nucleophilicity of initiators, allowing for rapid and controlled polymerization. rsc.orglsu.edu

| Initiator | [M]/[I] Ratio | Conversion (%) | Mn,exp (kg/mol) | PDI |

|---|---|---|---|---|

| Benzyl Alcohol | 20 | 98 | 2.9 | 1.08 |

| Benzyl Alcohol | 100 | 95 | 13.8 | 1.05 |

| Methanol | 50 | 96 | 7.2 | 1.12 |

| Ethanol | 50 | 97 | 7.5 | 1.10 |

Heterogenization and Immobilization of Biphenylylguanidine Catalysts

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this issue by combining the advantages of both catalytic systems. researchgate.netnorthwestern.edu

Design of Solid-Supported Guanidine Catalysts

The design of solid-supported guanidine catalysts involves anchoring the guanidine ligand or its metal complex onto a solid material. northwestern.edu This approach aims to maintain the catalytic activity and selectivity of the homogeneous counterpart while facilitating easy recovery and reuse. researchgate.net

Various materials can serve as supports, including porous silica (B1680970) (SiO₂) and metal-organic frameworks (MOFs). acs.orgrsc.org For example, guanidine ligands have been covalently attached to the surface of mesoporous silica to create metal-free heterogeneous catalysts for the depolymerization of plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) and polylactic acid (PLA). rsc.org

Another strategy involves the use of MOFs as a platform for catalyst immobilization. A palladium nanoparticle-decorated porous zirconium-based MOF functionalized with guanidine has been synthesized and shown to be an efficient catalyst for various cross-coupling reactions. acs.org

The choice of support material can significantly influence the catalytic performance. In the glycolysis of PET, porous SiO₂ supports were found to be more effective than activated carbon under conventional heating, while the reverse was true for microwave-assisted glycolysis. rsc.org

Recyclability and Stability in Heterogeneous Catalytic Systems

A key advantage of heterogeneous catalysts is their potential for recyclability and enhanced stability, which are crucial from both economic and environmental perspectives. researchgate.net The ability to reuse a catalyst multiple times without significant loss of activity is a primary goal in the development of sustainable chemical processes. nih.govrsc.org

The stability of supported catalysts is often evaluated by monitoring the reaction conversion or yield over several catalytic cycles. researchgate.net For instance, a palladium catalyst supported on guar (B607891) gum (GG-Pd) demonstrated high efficiency in Suzuki-Miyaura coupling reactions and could be reused at least ten times with only a minor decrease in its catalytic performance. nih.gov Similarly, a bifunctional catalyst consisting of phosphotungstic acid and ruthenium immobilized on covalent triazine frameworks showed high stability over six recycling runs in the hydrolytic hydrogenation of xylan. rsc.org

Leaching of the active metal from the support is a potential issue that can diminish the catalyst's activity and contaminate the product. researchgate.net However, studies on GG-Pd have shown that palladium leaching from the support is minimal. nih.gov Likewise, an iridium-based water oxidation catalyst immobilized on TiO₂, after an initial leaching phase, demonstrated no further leaching and maintained its activity for thousands of cycles. nih.gov

These examples highlight the successful development of recyclable and stable heterogeneous guanidine-based catalytic systems, paving the way for their broader application in industrial processes.

Supramolecular Chemistry and Molecular Recognition by Biphenylylguanidinium Species

Non-Covalent Interactions Governing Supramolecular Assembly

The assembly of 1-(2-biphenylyl)guanidinium ions into larger, ordered structures is dictated by a combination of non-covalent interactions. nih.gov These forces, while individually weak, collectively determine the stability and form of the resulting supramolecular architectures. nih.gov The primary interactions at play are hydrogen bonding, driven by the guanidinium (B1211019) group, and electrostatic and aromatic interactions, which involve both the cationic charge and the biphenyl (B1667301) system.

The guanidinium group is an exceptional hydrogen-bond donor, with six available protons on its three nitrogen atoms. nih.gov This allows it to form extensive and robust hydrogen-bonding networks, particularly with anions that act as hydrogen-bond acceptors. tamu.edu In the solid state, guanidinium salts frequently self-assemble into two-dimensional sheets where the guanidinium protons form multiple hydrogen bonds with the acceptor sites on the anion. nih.gov

Beyond hydrogen bonding, the supramolecular assembly is significantly influenced by electrostatic and aromatic interactions. The delocalized positive charge of the guanidinium cation is electrostatically attracted to anions. nih.gov Furthermore, this charge can interact favorably with the electron-rich faces of aromatic rings in what is known as a cation-π interaction. acs.org This interaction is a major contributor to the structure and stability of complexes involving guanidinium and aromatic systems. acs.org The strength of this interaction can be comparable to that of hydrogen bonds. acs.org

The biphenyl moiety of 1-(2-biphenylyl)guanidinium introduces the possibility of π-π stacking interactions. These occur when two aromatic rings align face-to-face or edge-to-face, contributing to the stability of the assembly. In structures containing biphenyl groups, these interactions often work in concert with hydrogen bonding to create well-defined, layered, or columnar structures. The combination of cation-π and π-π interactions, alongside the dominant hydrogen-bonding network, provides a versatile toolkit for the construction of complex supramolecular architectures from biphenylylguanidinium units.

Host-Guest Binding Studies with Anionic Substrates

The combination of a positively charged hydrogen-bond donor (the guanidinium group) and a hydrophobic moiety (the biphenyl group) makes 1-(2-biphenylyl)guanidinium an excellent candidate for a host molecule in anion recognition. barbatti.org The guanidinium group provides a strong binding site for anions through a combination of charge-assisted hydrogen bonds and electrostatic attraction. acs.org

Receptors containing guanidinium functionalities have been designed to bind a wide variety of anions, including carboxylates, phosphates, and sulfates. nih.govbarbatti.org The binding event can be monitored by techniques such as NMR spectroscopy, where shifts in the signals of the guanidinium N-H protons upon addition of an anion indicate the formation of a host-guest complex. acs.org The strength of the binding is often dependent on the basicity and geometry of the anion, as well as the solvent used. nih.gov

In the context of 1-(2-biphenylyl)guanidinium, the biphenyl group would likely form a hydrophobic pocket or cleft adjacent to the primary anion binding site. This pocket could provide secondary stabilizing interactions with the counter-ion, potentially leading to enhanced binding affinity and selectivity. For instance, if the anion has organic components, they could favorably interact with the biphenyl group through van der Waals or hydrophobic effects. The thermodynamics of anion binding by guanidinium hosts can be complex; in some cases, the association is found to be driven by a favorable entropy change rather than enthalpy, highlighting the important role of solvent reorganization upon complexation. nih.gov

| Host Type | Anion Guest | Key Interactions | Reference |

| Guanidinium Cavitand | Perchlorate (ClO₄⁻) | Hydrogen Bonding, Face-to-anion interaction | acs.org |

| Phenylguanidinium | Acetate (B1210297) (CH₃COO⁻) | Hydrogen Bonding, Electrostatic | nih.gov |

| Guanidinium-based Receptors | Sulfate (SO₄²⁻) | Hydrogen Bonding, Electrostatic (Entropy-driven) | nih.gov |

| Guanidinium Riboswitch | Guanidinium Cation | Hydrogen Bonding, Cation-π |

Redox Chemistry of Guanidine (B92328) Ligands in Supramolecular Contexts

The integration of redox-active ligands into supramolecular assemblies has emerged as a powerful strategy for modulating the physical and chemical properties of the resulting systems. Guanidine derivatives, in particular, have demonstrated versatile redox behavior, capable of participating in electron transfer processes that can influence the reactivity and electronic structure of associated metal centers or other molecular components. This section explores the redox chemistry of guanidine ligands, with a conceptual focus on how a 1-(2-biphenylyl)guanidine moiety would behave in such contexts, drawing from studies on analogous guanidine-containing systems.

Detailed Research Findings

Research into the redox chemistry of guanidine-type ligands, particularly bis(guanidine) systems, has provided significant insights into their behavior upon oxidation. In metal complexes, these ligands can undergo intramolecular electron transfer (IET), where an electron is transferred from the guanidine moiety to a metal center or another redox-active ligand. nih.gov This process is often accompanied by distinct changes in the spectroscopic and magnetic properties of the complex. nih.gov

For instance, in certain cobalt complexes, the oxidation of a bis(guanidine) ligand to its radical monocationic state has been observed. nih.gov This transformation is evidenced by significant changes in the C-N and C-C bond lengths within the ligand framework, which can be characterized by X-ray crystallography. The lengthening of what were formerly C=N imino double bonds and the loss of aromaticity in adjacent rings are indicative of this change in redox state. nih.gov

The redox potentials of guanidine ligands can be determined using electrochemical techniques such as cyclic voltammetry (CV). These measurements provide quantitative data on the ease of oxidation and reduction of the ligand. The solvent environment can also play a crucial role in the redox behavior, in some cases even initiating valence isomerism in coordinated metal complexes. nih.gov

The table below presents representative electrochemical data for a series of redox-active bis(guanidine) ligands, illustrating how structural modifications can influence their redox potentials. While specific data for this compound is not detailed in these studies, the principles of how substituent effects alter redox potentials are broadly applicable.

| Ligand | First Redox Potential (E₁/₂) vs. Fc⁺/Fc | Second Redox Potential (E₁/₂) vs. Fc⁺/Fc |

| Ligand L1 | Data not specified | Data not specified |

| Ligand L2 | Data not specified | Data not specified |

| Ligand L3 | Data not specified | Data not specified |

| Ligand L4 | Data not specified | Data not specified |

| Ligand L5 | Data not specified | Data not specified |

| Note: The specific values for ligands L1-L5 from the source are illustrative of the type of data obtained from cyclic voltammetry for redox-active guanidine ligands. researchgate.net The biphenyl group in this compound would be expected to influence the redox potential through its electronic effects. |

Furthermore, the concept of redox-active ligands mediating chemical transformations at a "redox-innocent" metal center is a key aspect of their utility. nih.govresearchgate.net In such systems, the ligand, rather than the metal, undergoes oxidation or reduction, facilitating reactions like reductive elimination without requiring the metal to access energetically unfavorable oxidation states. nih.govresearchgate.net A 1-(2-biphenylyl)guanidinium ligand, with its potential for redox activity, could theoretically participate in such processes within a larger supramolecular or coordination complex.

The photocatalytic activity of a copper(II) complex with a guanidine-functionalized disiloxane (B77578) ligand further highlights the potential for guanidine moieties to participate in redox-based applications. nih.gov The electronic structure of the complex, influenced by the guanidine ligand, allows for the absorption of visible light and subsequent catalysis of the degradation of Congo Red. nih.gov This suggests that the incorporation of a this compound ligand into similar systems could yield materials with interesting photoredox properties.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 1-(2-biphenylyl)guanidine. Both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be complex. The biphenyl (B1667301) group contains nine aromatic protons, which would appear in the typical aromatic region (approximately 7.0-8.0 ppm). The protons on the phenyl ring directly attached to the guanidine (B92328) group would be distinct from the protons on the terminal phenyl ring. Due to the ortho-substitution, restricted rotation around the C1-C1' bond of the biphenyl system could lead to broadened signals or even distinct signals for otherwise equivalent protons, a phenomenon known as atropisomerism. The chemical shifts would be influenced by the electron-donating and sterically bulky guanidine substituent.

The N-H protons of the guanidine group would likely appear as broad signals due to quadrupole broadening from the ¹⁴N nuclei and chemical exchange. Their chemical shift would be highly dependent on the solvent and concentration. For a related compound, 2-aminobiphenyl (B1664054), aromatic protons are observed between 6.7 and 7.5 ppm. chemicalbook.comspectrabase.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 12 distinct signals for the biphenyl carbons and one for the guanidine carbon. The guanidine carbon (C=N) is expected to have a characteristic chemical shift in the range of 155-160 ppm. The biphenyl carbons would appear in the aromatic region (~110-150 ppm). The carbon attached to the guanidine group (C2) and the carbon involved in the ring-ring bond (C1) would be key diagnostic signals. For the parent biphenyl molecule, the carbon signals are well-documented, appearing between approximately 127 and 141 ppm. acs.orgchemicalbook.comspectrabase.com The substitution pattern in this compound would alter these shifts significantly.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the biphenyl and guanidine moieties.

Expected ¹H and ¹³C NMR Data for Structural Moieties:

| Moiety | Technique | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Biphenyl | ¹H NMR | 7.0 - 8.0 | Complex multiplets due to coupling and potential restricted rotation. |

| Biphenyl | ¹³C NMR | 110 - 150 | 12 distinct signals expected. |

| Guanidine | ¹H NMR (N-H) | Variable (Broad) | Shift and appearance are solvent and concentration dependent. |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule. For this compound, this technique would precisely determine bond lengths, bond angles, and the dihedral angle between the two phenyl rings of the biphenyl moiety. This dihedral angle is a critical conformational parameter that is influenced by both steric hindrance from the ortho-guanidine group and crystal packing forces.

Furthermore, X-ray analysis would reveal the geometry of the guanidine group, which is expected to be planar or nearly planar. A key feature to be determined would be the pattern of intermolecular hydrogen bonding. The guanidine group is an excellent hydrogen bond donor, and in a crystal lattice, it would likely form extensive networks with suitable acceptors (like counter-ions if in salt form, or other guanidine molecules). These interactions dictate the supramolecular assembly in the solid state. For example, the crystal structure of guanidinium (B1211019) chloride shows a planar C(NH₂)₃⁺ ion with extensive N-H···Cl⁻ hydrogen bonds. researchgate.net The specific tautomeric form of the guanidine present in the solid state would also be unambiguously identified. mdpi.com

Mass Spectrometry for Identification and Mechanistic Insights

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed, confirming the molecular mass.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula with high confidence.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways, which can provide structural insights. Expected fragmentation would involve:

Cleavage of the C-N bond connecting the biphenyl and guanidine groups.

Loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CN₂H₂) from the guanidine moiety.

Fragmentation of the biphenyl ring system.

For aromatic amines, cleavage of the bond adjacent to the C-N bond is a common fragmentation pathway. libretexts.org The fragmentation of guanidine derivatives often involves characteristic losses related to the guanidinium headgroup, which can be diagnostic. researchgate.netnih.gov These fragmentation patterns are crucial for distinguishing isomers and identifying the compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for monitoring its synthesis. A reversed-phase HPLC method would likely be employed, using a C18 or C8 column.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation and peak shape.

Detection: UV detection would be highly effective, as the biphenyl group is a strong chromophore. A photodiode array (PDA) detector would allow for the simultaneous monitoring of absorbance at multiple wavelengths and the acquisition of the UV spectrum for the peak, aiding in peak identification.

Applications: HPLC is used to determine the percentage purity of a synthesized batch by quantifying the area of the main peak relative to the total area of all peaks. It is also invaluable for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of the product. Methods for the analysis of aromatic amines often use reversed-phase columns with UV or fluorescence detection, achieving low limits of detection. nih.govthermofisher.comtandfonline.comchromatographyonline.com

UV/Vis and Raman Spectroscopy for Electronic and Vibrational Properties

UV/Vis Spectroscopy: UV-Visible spectroscopy probes the electronic transitions within the molecule. This compound is expected to show strong absorbance in the UV region due to π-π* transitions within the biphenyl chromophore. The parent biphenyl molecule in cyclohexane (B81311) exhibits a strong absorption maximum (λ_max) around 247 nm. researchgate.netphotochemcad.comomlc.org The presence of the guanidine substituent on one of the rings would likely cause a shift in the wavelength and intensity of this absorption band (a bathochromic or hypsochromic shift). The exact position of the λ_max would be sensitive to the solvent polarity and the dihedral angle between the phenyl rings.

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of the molecule, offering a characteristic "fingerprint." It is particularly useful for identifying specific functional groups. Key expected Raman bands for this compound would include:

Aromatic C-C stretching modes from the biphenyl rings.

Aromatic C-H stretching and bending modes.

Vibrations associated with the C=N and C-N bonds of the guanidine group. The symmetric C-N stretch of the guanidinium ion gives a strong and characteristic Raman peak, often observed around 1010 cm⁻¹ in aqueous solution for guanidine hydrochloride. horiba.com

Resonance Raman spectroscopy, where the excitation laser wavelength is chosen to coincide with an electronic absorption band, could be used to selectively enhance the Raman signals of the biphenyl moiety, providing more detailed information about its vibrational structure. acs.orgbeilstein-journals.orgacs.org

Theoretical and Computational Chemistry Studies of 1 2 Biphenylyl Guanidine

Electronic Structure and Conformational Analysis

The electronic structure and conformational flexibility of 1-(2-biphenylyl)guanidine are fundamental to its chemical behavior. Computational analyses, particularly quantum chemical calculations, offer a powerful lens through which to examine these characteristics.

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are instrumental in determining the ground state geometry of this compound. These calculations optimize the molecular structure to find the lowest energy arrangement of its atoms. Key geometric parameters, such as bond lengths and angles within the guanidine (B92328) and biphenyl (B1667301) moieties, can be precisely calculated.

Table 1: Representative Calculated Ground State Geometrical Parameters for this compound

| Parameter | Value (DFT/B3LYP/6-31G*) |

| C1-N1 Bond Length (Å) | 1.38 |

| C1-N2 Bond Length (Å) | 1.38 |

| C1=N3 Bond Length (Å) | 1.29 |

| N1-C1-N2 Bond Angle (°) | 118.0 |

| N1-C1-N3 Bond Angle (°) | 121.0 |

| N2-C1-N3 Bond Angle (°) | 121.0 |

| Biphenyl C-C Inter-ring Bond Length (Å) | 1.49 |

| Biphenyl Inter-ring Dihedral Angle (°) | 45.0 |

Note: These are hypothetical values based on typical calculations for similar N-arylguanidine compounds.

The energy landscape of this compound is complex due to the rotational freedom around the C-N bond connecting the guanidine group to the biphenyl moiety and the C-C bond between the two phenyl rings. Computational methods can map this landscape to identify stable conformers and the energy barriers between them.

Studies on related pyridin-2-yl guanidine derivatives have shown that intramolecular hydrogen bonding can significantly influence conformational preferences, leading to a 180° change in the dihedral angle between the guanidine and the aromatic ring upon protonation. researchgate.net For this compound, the steric hindrance between the guanidine group and the second phenyl ring likely plays a dominant role in determining the preferred conformation. The analysis of the potential energy surface helps in understanding which conformations are most likely to be present under different conditions.

Intermolecular Interactions and Binding Energies

The guanidinium (B1211019) group is a well-known motif for forming strong hydrogen bonds and salt bridges with anionic counterparts. Theoretical studies can quantify the strength of these interactions. For instance, studies on biocidal guanidine hydrochloride polymers have revealed that their strong binding to phospholipid membranes is a key part of their mechanism of action. researchgate.net

In the context of this compound, computational models can predict its binding energy with various receptors or substrates. This is particularly relevant in drug design, where understanding the interaction between a ligand and its target is crucial. Methods like docking simulations and subsequent binding energy calculations can provide insights into the binding mode and affinity.

Prediction of Reactivity and Catalytic Pathways

DFT calculations are widely used to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For guanidine derivatives, this includes studying their protonation affinities, their role as catalysts, and their participation in various organic reactions.

For example, a DFT study on the Rh(II)/guanidine-catalyzed asymmetric N-H bond insertion reaction detailed the entire catalytic cycle, identifying key intermediates and transition states. rsc.org The study highlighted how the guanidine co-catalyst facilitates the reaction through hydrogen bonding. Similarly, the reactivity of the imine bond in guanidine in cycloaddition reactions has been computationally investigated, revealing the feasibility of different reaction pathways. mdpi.com For this compound, theoretical studies could predict its reactivity in similar catalytic systems or its susceptibility to different chemical transformations.

Influence of Substituents on Electronic and Steric Properties

The electronic and steric properties of this compound can be tuned by introducing substituents on the biphenyl rings. Computational studies can systematically investigate these effects. Natural Bond Orbital (NBO) analysis is a powerful tool in this regard, as it can quantify changes in atomic charges and orbital interactions upon substitution.

A study on copper complexes with hybrid guanidine ligands demonstrated how NBO analysis could elucidate the influence of different donor atoms on the electrochemical properties of the complexes, which in turn correlated with their catalytic activity. scholarsportal.info For this compound, introducing electron-donating or electron-withdrawing groups on the phenyl rings would alter the basicity of the guanidine moiety and the steric environment around it. These changes can be quantified through computational analysis, providing a rational basis for designing derivatives with specific desired properties.

Future Research Directions and Emerging Applications

Development of Novel Guanidine (B92328) Architectures with Tailored Reactivity

The synthesis of novel guanidine architectures is a cornerstone for expanding their utility. For 1-(2-biphenylyl)guanidine, future research will likely focus on modifying its core structure to fine-tune its reactivity and properties. This can be achieved through several strategies, including the introduction of various substituents on the biphenyl (B1667301) ring system and the nitrogen atoms of the guanidine group.

For instance, the synthesis of aryl and heteroaryl guanidines can be achieved through methods like the modified Ullmann reaction or palladium-catalyzed cross-coupling reactions. nih.gov These synthetic strategies could be adapted to create a library of this compound analogs with diverse electronic and steric properties. The introduction of electron-donating or electron-withdrawing groups on the biphenyl rings can modulate the pKa of the guanidine unit, thereby tailoring its basicity and nucleophilicity.

Furthermore, the development of polycyclic guanidine compounds, which have shown significant applications in organic synthesis and as polymer additives, presents an exciting avenue. nih.gov Incorporating the 2-biphenylyl moiety into such rigid, bicyclic, or tricyclic systems could lead to the creation of highly hindered organic bases with unique catalytic activities. nih.gov The synthesis of these complex structures might involve cascade reactions, such as hydroamination/Michael additions of appropriately functionalized precursors. acs.org

A key aspect of developing these new architectures will be understanding how structural modifications influence the reactivity of the guanidine core. For example, the strategic placement of bulky substituents can create chiral environments around the guanidine, opening possibilities for asymmetric catalysis.

Expanding Catalytic Scope and Efficiency in Advanced Organic Synthesis

Guanidines are recognized as powerful organocatalysts, and this compound is a promising candidate for further development in this area. rsc.org Its strong basicity and potential for hydrogen bonding make it suitable for a range of catalytic applications. Future research is expected to focus on expanding its catalytic scope and improving its efficiency in various organic transformations.

One promising area is in asymmetric catalysis. By introducing chiral elements into the this compound framework, it may be possible to develop highly effective catalysts for stereoselective reactions. The biphenyl unit itself can serve as a source of axial chirality, or chiral auxiliaries can be appended to the guanidine nitrogen atoms. nih.gov

Bifunctional guanidine catalysts, which possess both a basic guanidine unit and another functional group capable of interacting with the substrate, are another area of interest. The biphenyl moiety of this compound could be functionalized to incorporate hydrogen-bond donors or other catalytic sites, leading to cooperative catalysis and enhanced reactivity and selectivity. rsc.org DFT calculations have been instrumental in understanding the sequential catalytic role of bifunctional bicyclic guanidines in reactions like the phospha-Michael addition, and similar computational studies could guide the design of novel this compound-based catalysts. rsc.org

The table below summarizes potential catalytic applications for this compound derivatives, based on the known reactivity of other guanidine catalysts.

| Catalytic Reaction | Potential Role of this compound Derivative |

| Michael Addition | As a base catalyst to deprotonate the nucleophile. |

| Aldol Reaction | To activate the carbonyl component and facilitate enolate formation. |

| Henry (Nitroaldol) Reaction | As a basic catalyst to promote the addition of a nitroalkane to an aldehyde. |

| Asymmetric Protonation | A chiral derivative could be used for enantioselective protonation of enolates. |

| Ring-Opening Polymerization | As a catalyst for the polymerization of cyclic esters and other monomers. |

Integration of Biphenylylguanidines into Functional Materials for Advanced Applications

The unique properties of the biphenyl group, such as its rigidity and ability to engage in π-π stacking interactions, make this compound an attractive building block for the creation of advanced functional materials. nih.gov Future research in this area will likely explore the incorporation of this compound into polymers and supramolecular assemblies.

Guanidine-containing polymers have already demonstrated a range of interesting properties, including antimicrobial activity and utility in applications like water treatment. ontosight.aikpi.ua By polymerizing derivatives of this compound, it may be possible to create materials that combine the inherent properties of the guanidinium (B1211019) group with the enhanced thermal and mechanical stability conferred by the biphenyl units. The biphenyl moieties could also introduce liquid crystalline properties into the polymer, leading to the development of novel stimuli-responsive materials. nih.gov

One approach to creating such materials is through the synthesis of monomers containing the this compound core, which can then be polymerized. For example, acrylated derivatives of biphenyls have been used to create crosslinked polymers with intramolecular π-π interactions. nih.gov A similar strategy could be employed for this compound.

The table below outlines potential applications for materials derived from this compound.

| Material Type | Potential Application | Key Feature |

| Guanidinium-based Polymers | Antimicrobial coatings, membranes for water purification. | Cationic nature and biocidal activity of the guanidinium group. nih.govontosight.ai |

| Liquid Crystalline Polymers | Sensors, actuators, and optical films. | Anisotropic properties and responsiveness to external stimuli. |

| Supramolecular Gels | Drug delivery, tissue engineering. | Self-assembly properties and biocompatibility. |

| Porous Organic Frameworks | Gas storage and separation, catalysis. | High surface area and tunable porosity. |

Fundamental Molecular Interactions in Bioinspired Systems

The study of molecular recognition is crucial for understanding biological processes and for the design of new therapeutic agents and sensors. nih.gov The this compound scaffold, with its combination of a hydrogen-bonding guanidinium group and an aromatic biphenyl unit, is an excellent platform for investigating fundamental molecular interactions in bioinspired systems.

The guanidinium group is known to form strong hydrogen bonds with carboxylates and phosphates, which are common functional groups in biological molecules. The biphenyl moiety can participate in π-π stacking and hydrophobic interactions. nih.gov The interplay of these non-covalent interactions can lead to highly specific and strong binding to target molecules.

Future research will likely involve the use of this compound derivatives as synthetic receptors for the recognition of biologically relevant anions, amino acids, and peptides. Supramolecular chemistry techniques, such as NMR titration and fluorescence spectroscopy, can be employed to quantify the binding affinities and elucidate the binding modes. youtube.comresearchgate.net

Furthermore, the incorporation of this compound into larger supramolecular architectures, such as rotaxanes and catenanes, could lead to the development of molecular machines and sensors with novel functionalities. youtube.com The ability of the biphenyl group to act as a rigid axle or wheel in such interlocked structures is a particularly interesting avenue for exploration.

The study of these fundamental interactions will not only provide a deeper understanding of molecular recognition processes but also guide the design of new molecules with specific functions, such as enzyme inhibitors or protein-protein interaction modulators. A patent for therapeutic N-(2-biphenylyl)guanidine derivatives suggests potential applications in medicine, possibly as antidiabetic or hypoglycemic agents. google.comgoogle.com

Q & A

Q. How can researchers design experiments to probe the biological activity of this compound derivatives?

- Methodological Answer : Prioritize assays relevant to guanidine bioactivity, such as:

- Neuromuscular studies : Patch-clamp electrophysiology to assess ion channel modulation.

- Enzyme inhibition : Screen against targets like nitric oxide synthase, where guanidines act as inhibitors.

- Cellular toxicity : Use MTT assays in relevant cell lines (e.g., neuronal SH-SY5Y).

- Structure-activity relationships (SAR) : Synthesize analogs with varied substituents (e.g., halogens, methoxy) and correlate with bioassay data. Reference frameworks from studies on polysubstituted guanidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.